- An Effective Method for the Construction of Esters Using Cs2CO3 as Oxygen Source, Organic Letters, 2015, 17(21), 5172-5175
Cas no 939-55-9 (2-Chloroethyl benzoate)
2-Chloroethyl benzoate Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloroethyl benzoate
- Benzoic Acid 2-Chloroethyl Ester
- Ethanol, 2-chloro-,1-benzoate
- Ethanol,2-chloro-,benzoate
- 2-Chloroethylbenzoate
- Ethanol, 2-chloro-, benzoate
- chloroethyl benzoate
- PubChem19864
- benzoic acid 2-chloro-ethyl ester
- NSC44612
- AK135063
- SY042617
- EN001676
- AX8073584
- B006
- Ethanol, 2-chloro-, benzoate (6CI, 7CI, 8CI, 9CI)
- Chloroethylbenzoate
- NSC 44612
- β-Chloroethyl benzoate
- 939-55-9
- DTXSID30239866
- SCHEMBL1594034
- Z56928949
- EN300-06102
- .BETA.-CHLOROETHYL BENZOATE
- ANPPGQUFDXLAGY-UHFFFAOYSA-
- AI3-19588
- ETHANOL, 2-CHLORO-, 1-BENZOATE
- AS-57775
- DB-057455
- B0068
- NSC-44612
- AKOS005198580
- JD23EKE6Q9
- UNII-JD23EKE6Q9
- InChI=1/C9H9ClO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2
- MFCD00045290
- CS-W016989
-
- MDL: MFCD00045290
- Inchi: 1S/C9H9ClO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2
- InChI Key: ANPPGQUFDXLAGY-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)OCCCl
Computed Properties
- Exact Mass: 184.02900
- Monoisotopic Mass: 184.0291072g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 26.3
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Not determined
- Density: 1.203(lit.)
- Melting Point: 118°C
- Boiling Point: 257°C(lit.)
- Refractive Index: 1.5270-1.5300
- PSA: 26.30000
- LogP: 2.08220
- Solubility: Not determined
2-Chloroethyl benzoate Customs Data
- HS CODE:2916310090
- Customs Data:
China Customs Code:
2916310090Overview:
2916310090 Other benzoic acids and their salts and esters. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2916310090 other benzoic acid and its salts and esters.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
2-Chloroethyl benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C834691-25g |
2-Chloroethyl Benzoate |
939-55-9 | >99% | 25g |
748.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0068-25ml |
2-Chloroethyl benzoate |
939-55-9 | 99.0%(GC) | 25ml |
¥890.0 | 2022-06-10 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013463-5g |
2-Chloroethyl benzoate |
939-55-9 | 99% | 5g |
¥62 | 2024-05-20 | |
| TRC | C984688-250mg |
2-Chloroethyl Benzoate |
939-55-9 | 250mg |
$ 58.00 | 2023-09-08 | ||
| TRC | C984688-500mg |
2-Chloroethyl Benzoate |
939-55-9 | 500mg |
$ 69.00 | 2023-09-08 | ||
| TRC | C984688-2.5g |
2-Chloroethyl Benzoate |
939-55-9 | 2.5g |
$ 86.00 | 2023-09-08 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B140414-25ml |
2-Chloroethyl benzoate |
939-55-9 | 98% | 25ml |
¥219.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B140414-5ml |
2-Chloroethyl benzoate |
939-55-9 | 98% | 5ml |
¥64.90 | 2023-09-04 | |
| Apollo Scientific | OR944810-5g |
2-Chloroethyl benzoate |
939-55-9 | 98+% | 5g |
£15.00 | 2025-03-21 | |
| Apollo Scientific | OR944810-25g |
2-Chloroethyl benzoate |
939-55-9 | 98+% | 25g |
£27.00 | 2025-03-21 |
2-Chloroethyl benzoate Production Method
Production Method 1
Production Method 2
- Copper-catalyzed Csp3-O cross-coupling of unactivated alkyl halides with organic peroxides, Tetrahedron, 2014, 70(2), 212-217
Production Method 3
1.2 Reagents: Ammonium chloride Solvents: Water
- Total Synthesis of Enigmazole A from Cinachyrella enigmatica. Bidirectional Bond Constructions with an Ambident 2,4-Disubstituted Oxazole Synthon, Journal of the American Chemical Society, 2010, 132(30), 10286-10292
Production Method 4
Production Method 5
Production Method 6
Production Method 7
- Pyridinium dichromate-assisted oxidative cleavage of α-functionalized benzylic alcohols by sodium percarbonate under phase-transfer conditions, Synthetic Communications, 1995, 25(14), 2051-9
Production Method 8
Production Method 9
Production Method 10
- Synthesis of esters from aldehydes or carboxylic acids with dichloromethane, dichloroethane or dichloropropane under mild conditions, RSC Advances, 2013, 3(43), 20246-20253
Production Method 11
- Low-Temperature Iron-Catalyzed Depolymerization of Polyethers, ChemSusChem, 2012, 5(7), 1195-1198
Production Method 12
- Organocatalytic selective benzoylation of alcohols with trichloromethyl phenyl ketone: inverse selectivity in benzoylation of alcohols containing phenol or aromatic amine functionality, Tetrahedron, 2012, 68(44), 9068-9075
Production Method 13
1.2 Reagents: Water
- A Three-Phase Four-Component Coupling Reaction: Selective Synthesis of o-Chloro Benzoates by KCl, Arynes, CO2, and Chloroalkanes, Organic Letters, 2019, 21(2), 345-349
Production Method 14
Production Method 15
- Synthesis of Esters from Stable and Convenient Sulfoxonium Precursors under Catalyst- and Additive-Free Conditions, Synlett, 2019, 30(15), 1820-1824
Production Method 16
Production Method 17
Production Method 18
Production Method 19
Production Method 20
- Transition-metal-free aerobic oxidative cleavage of C-C bonds in α-hydroxy ketones and mechanistic insight to the reaction pathway, Angewandte Chemie, 2012, 51(50), 12570-12574
2-Chloroethyl benzoate Raw materials
- Polyethylene Glycol
- Methoxypolyethylene glycols
- Ethylene Glycol, Dehydrated
- Benzamide
- Benzoic acid
- 2-PHENYL-1,3-DIOXOLANE
- diphenylethane-1,2-dione
- Sodium benzoate
- 2-Hydroxyacetophenone
- Potassium benzoate
- Benzoyl chloride
- Ethylene Oxide
- 2-(Dimethyl (oxo)-λ6-sulfanylidene)-1-phenylethan-1-one
- 2-Hydroxyethyl Benzoate(Ethylene Glycol Monobenzoate)
- Ethanone,2,2,2-trichloro-1-phenyl-
2-Chloroethyl benzoate Preparation Products
2-Chloroethyl benzoate Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 2-Chloroethyl benzoate
2-Chloroethyl Benzoate (CAS No. 939-55-9): An Overview of Its Properties, Applications, and Recent Research
2-Chloroethyl benzoate (CAS No. 939-55-9) is a versatile organic compound with a wide range of applications in the chemical and pharmaceutical industries. This compound is characterized by its unique chemical structure, which consists of a benzoate ester group attached to a 2-chloroethyl moiety. The combination of these functional groups imparts specific physical and chemical properties that make 2-chloroethyl benzoate an interesting compound for various industrial and research purposes.
The chemical formula of 2-chloroethyl benzoate is C9H9O2Cl, and its molecular weight is approximately 184.62 g/mol. The compound is a colorless to pale yellow liquid at room temperature, with a characteristic odor. It is soluble in most organic solvents but has limited solubility in water, which can be an important consideration in its application.
In the pharmaceutical industry, 2-chloroethyl benzoate has been explored for its potential as a prodrug or as an intermediate in the synthesis of other active pharmaceutical ingredients (APIs). Prodrugs are biologically inactive compounds that are converted into their active forms within the body, often through metabolic processes. The presence of the chloroethyl group in 2-chloroethyl benzoate can facilitate such transformations, making it a valuable starting material for drug development.
Recent research has also highlighted the potential of 2-chloroethyl benzoate in the field of drug delivery systems. For instance, a study published in the Journal of Controlled Release (2021) investigated the use of 2-chloroethyl benzoate-based nanoparticles for targeted drug delivery. The study demonstrated that these nanoparticles could effectively encapsulate and deliver therapeutic agents to specific sites within the body, enhancing their efficacy and reducing side effects.
In addition to its pharmaceutical applications, 2-chloroethyl benzoate is used in the formulation of various consumer products, such as cosmetics and personal care items. Its ester functionality contributes to its emollient properties, making it suitable for use in moisturizers and skin care products. The compound's low toxicity and good skin compatibility further enhance its appeal in these applications.
The environmental impact of 2-chloroethyl benzoate has also been a subject of recent research. A study published in Environmental Science & Technology (2020) evaluated the biodegradability and ecotoxicity of several ester compounds, including 2-chloroethyl benzoate. The results indicated that while 2-chloroethyl benzoate is not readily biodegradable, it does not exhibit significant ecotoxicity at environmentally relevant concentrations. This information is crucial for assessing the environmental safety of products containing this compound.
The synthesis of 2-chloroethyl benzoate can be achieved through various methods, with esterification being one of the most common approaches. In a typical synthesis, benzoyl chloride reacts with 2-chloroethanol in the presence of a base to form the desired product. The reaction conditions, such as temperature and catalyst choice, can significantly influence the yield and purity of the final product. Recent advancements in green chemistry have led to the development of more sustainable synthesis methods that minimize waste and reduce environmental impact.
The stability and storage conditions of 2-chloroethyl benzoate are important considerations for both industrial and laboratory settings. The compound should be stored in tightly sealed containers at room temperature away from direct sunlight and sources of heat or moisture. Proper handling procedures should be followed to ensure safety and maintain product quality.
In conclusion, 2-chloroethyl benzoate (CAS No. 939-55-9) is a multifaceted compound with diverse applications in pharmaceuticals, cosmetics, and other industries. Its unique chemical structure and properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new possibilities for this compound, its importance in various fields is likely to grow.
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